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Compound of Interest

Compound Name: Valylhistidine

Cat. No.: B150414 Get Quote

Introduction

Valyl-histidine (Val-His) is a dipeptide composed of the amino acids valine and histidine. As a

product of protein breakdown, it is found in various food sources.[1] Research into short

oligopeptides, including dipeptides like Val-His, has revealed a range of biological activities

relevant to food science, such as taste enhancement and potential health benefits.[1] The

unique properties of the histidine residue, particularly its imidazole ring, contribute significantly

to the peptide's functionality, including antioxidant and metal-chelating capabilities.[2][3] These

application notes provide an overview of the current and potential uses of Valyl-histidine in food

science research, with detailed protocols for its evaluation.

Application 1: Antihypertensive Properties via ACE
Inhibition
Food-derived bioactive peptides are increasingly investigated as natural alternatives to

synthetic drugs for managing hypertension.[4] A primary mechanism is the inhibition of the

Angiotensin-Converting Enzyme (ACE), a key enzyme in the Renin-Angiotensin System (RAS)

that regulates blood pressure.[5] Peptides containing hydrophobic amino acids, such as valine,

and specific C-terminal residues are often effective ACE inhibitors.[4][6]

Mechanism of Action: ACE Inhibition
The Renin-Angiotensin System is a critical regulator of blood pressure. ACE converts the

inactive Angiotensin I into the potent vasoconstrictor Angiotensin II. By inhibiting ACE, peptides
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like Valyl-histidine can reduce the formation of Angiotensin II, leading to vasodilation and a

decrease in blood pressure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Valylhistidine | 13589-07-6 | Benchchem [benchchem.com]

2. Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a
Supplement - PMC [pmc.ncbi.nlm.nih.gov]

3. mdpi.com [mdpi.com]

4. Research Progress of Food-Derived Antihypertensive Peptides in Regulating the Key
Factors of the Renin–Angiotensin System - PMC [pmc.ncbi.nlm.nih.gov]

5. Angiotensin-converting enzyme inhibitory peptides and isoflavonoids from soybean
[Glycine max (L.) Merr.] - PMC [pmc.ncbi.nlm.nih.gov]

6. Release of an encrypted, highly potent ACE-inhibitory peptide by enzymatic hydrolysis of
moth bean (Vigna aconitifolia) protein - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes: Valyl-histidine in Food Science
Research]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b150414#valylhistidine-applications-in-food-science-
research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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